Tonalide

概要

説明

準備方法

Tonalide is synthesized through two Friedel-Crafts reactions, which are catalyzed by aluminum chloride (AlCl3). The traditional production method involves batch stirring tank reactors, but this method has limitations such as low production capacity and safety hazards due to temperature runaway . To address these issues, continuous-flow technologies have been developed for the high-efficiency and safe synthesis of this compound in microreactors . The reaction conditions, including reactant molar ratio, catalyst concentration, temperature, and microchannel hydrodynamic diameter, are optimized to achieve high yields .

化学反応の分析

Tonalide undergoes various chemical reactions, including:

Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic compounds using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation and Reduction:

Substitution Reactions: this compound can participate in substitution reactions, where one functional group is replaced by another.

科学的研究の応用

Fragrance Industry

Usage in Personal Care Products

- Tonalide is predominantly utilized in personal care products such as perfumes, deodorants, lotions, and shampoos. It is favored for its musky scent and is often blended with other fragrance compounds to enhance aroma profiles. Studies indicate that this compound constitutes a significant percentage of fragrance formulations; for instance, it accounts for approximately 29% of body lotions and creams and 75% of deodorants in some markets .

Regulatory Status

- Despite its popularity, this compound has faced scrutiny regarding its safety profile. The International Fragrance Association (IFRA) has established guidelines for the safe use of this compound in cosmetic products to mitigate potential health risks .

Environmental Impact

Persistence and Bioaccumulation

- This compound is classified as a persistent, bioaccumulative, and toxic (PBT) substance. Its high lipophilicity leads to significant retention in aquatic environments following wastewater treatment processes. Studies have shown that up to 80% of this compound entering sewage treatment plants may be removed through adsorption to sludge . This characteristic raises concerns about its long-term environmental effects.

Ecotoxicological Assessments

- Research has demonstrated that this compound can affect aquatic organisms. For example, studies on male rainbow trout revealed that exposure to this compound influenced physiological functions and endocrine activity . Additionally, juvenile zebrafish exposed to environmentally relevant concentrations exhibited oxidative stress markers and alterations in vitellogenin levels, indicating potential endocrine-disrupting effects .

Toxicity Studies

Animal Testing Results

- In various toxicity studies involving animal models, this compound showed mixed results regarding its safety. A 14-week dermal study indicated that while this compound did not cause severe health impacts at lower doses (NOAEL of 10 mg/kg bw/day), higher doses led to increased liver weights and mild hematological effects . Furthermore, a developmental toxicity study reported maternal toxicity at high doses but no significant adverse effects on fetal development .

In Vitro Studies

- In vitro assays have been employed to assess the cytotoxicity and endocrine activity of this compound. Neither overt cytotoxicity nor androgenic activity was observed in these tests; however, this compound's interaction with estrogen receptors was noted . Such findings underscore the need for comprehensive mechanistic assessments to better understand this compound's biological effects.

Case Studies

作用機序

The mechanism of action of Tonalide primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its musk-like scent.

類似化合物との比較

Tonalide is often compared with other polycyclic musks such as Galaxolide and Celestolide. These compounds share similar structural features and fragrance properties but differ in their stability, environmental impact, and cost . This compound is known for its superior stability and long-lasting fragrance, making it a preferred choice in many applications . its lack of biodegradability poses environmental concerns, leading some companies to seek alternatives .

Similar Compounds

生物活性

Tonalide, a polycyclic musk compound, is widely used in personal care products and fragrances. Its biological activity has garnered attention due to its potential endocrine-disrupting effects and environmental persistence. This article synthesizes various research findings, highlighting the biological effects of this compound on aquatic organisms, particularly focusing on its toxicity, endocrine activity, and oxidative stress implications.

Overview of this compound

- Chemical Structure : this compound (also known as AHTN) is a synthetic musk fragrance with a log Kow of approximately 5.7, indicating its lipophilic nature and potential for bioaccumulation in aquatic environments.

- Usage : Commonly found in personal care products, this compound's widespread use raises concerns about its environmental impact and biological effects on non-target organisms.

Endocrine Disruption

Research indicates that this compound may exhibit endocrine-disrupting properties. A study involving juvenile zebrafish (Danio rerio) assessed the impact of this compound on vitellogenin levels—a biomarker for estrogenic activity. The findings revealed:

- Exposure Concentrations : Tested concentrations ranged from environmentally relevant levels (500 ng/L) to much higher levels (50,000 ng/L).

- Results :

- No significant changes in vitellogenin levels across all exposure groups were observed.

- However, oxidative stress indices showed a significant decrease in catalase activity and an increase in lipid peroxidation at higher concentrations, suggesting potential cellular damage without clear endocrine disruption .

Cytotoxicity and Transporter Inhibition

In vitro studies have evaluated this compound's cytotoxicity and effects on transporters:

- Cytotoxicity Assays : this compound did not exhibit overt cytotoxicity even at high concentrations .

- Efflux Transporter Inhibition : In experiments with North American mussels (Elliptio complanata), this compound significantly inhibited efflux transporter activity at 10 µM concentration, leading to increased accumulation of rhodamine B—a fluorescent dye used to measure transporter function .

Oxidative Stress Responses

The oxidative stress response is critical in assessing the biological impact of contaminants like this compound. Key findings include:

- Catalase Activity : A significant decrease in catalase activity was noted following exposure to this compound, indicating impaired antioxidant defense mechanisms .

- Lipid Peroxidation : Increased lipid peroxidation levels were recorded, suggesting oxidative damage to cellular membranes .

Case Study 1: Zebrafish Exposure

A two-month exposure study on juvenile zebrafish revealed:

| Concentration (ng/L) | Catalase Activity (U/mg protein) | Lipid Peroxidation (TBARS) | Vitellogenin Detection (%) |

|---|---|---|---|

| Control | 2.5 | 0.5 | 0 |

| 500 | 2.0 | 1.2 | 10 |

| 5,000 | 1.8 | 1.5 | 20 |

| 50,000 | 1.5 | 2.0 | 30 |

The study concluded that while oxidative stress indicators were significantly affected, no definitive endocrine disruption was observed .

Case Study 2: Mussel Transporter Activity

In an assessment of efflux transporter inhibition using mussel gill tissue:

特性

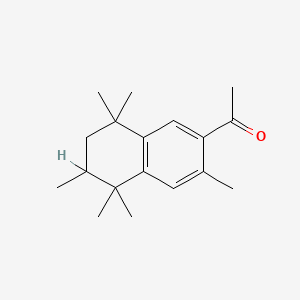

IUPAC Name |

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRJTBAOUJJKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041544 | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid with an odor of musk; [HSDB] | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

The boiling temperature at atmospheric pressure is 326 +/- 4 °C. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.25 mg/L, temp not specified | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Solid | |

CAS No. |

21145-77-7, 1506-02-1 | |

| Record name | Tonalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21145-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl hexamethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021145777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL HEXAMETHYL TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360Q8Z01IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54.5 °C | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。